5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one vs. Tricyclazole: Antibacterial Activity Comparison
A head-to-head comparison between the target compound and its benzothiazole-fused analog, Tricyclazole, reveals a distinct antibacterial profile. While the target compound demonstrates moderate antibacterial activity with MIC values ranging from 50-100 µg/mL against various strains, Tricyclazole shows no significant antibacterial activity (MIC > 200 µg/mL) in the same assay [1]. This indicates that the specific [3,4-b][1,3]thiazole core confers antibacterial properties not present in the bulkier, more lipophilic benzothiazole analog, making it a superior choice for research targeting antibacterial pathways.
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | 50-100 µg/mL (S. aureus, E. coli) |
| Comparator Or Baseline | Tricyclazole (5-Methyl-1,2,4-triazolo[3,4-b]benzothiazole) MIC > 200 µg/mL |
| Quantified Difference | >2-4x greater potency |
| Conditions | Broth microdilution assay, S. aureus ATCC 25923, E. coli ATCC 25922 |
Why This Matters
This data demonstrates that the target compound's simpler core scaffold can be a more effective starting point for antibacterial drug discovery than the structurally similar but biologically distinct Tricyclazole.
- [1] Synthesis and Antimicrobial Activity of Functional Derivatives of thiazolo[2,3-c][1,2,4]triazoles. Bentham Science, 2022. View Source
